3,4'-Diaminobiphenyl
Description
Structure
3D Structure
Properties
CAS No. |
32316-90-8 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
3-(4-aminophenyl)aniline |
InChI |
InChI=1S/C12H12N2/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H,13-14H2 |
InChI Key |
QSPMTSAELLSLOQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)N |
Other CAS No. |
32316-90-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies for Diaminobiphenyl Compounds
Strategies for the Preparation of Aromatic Diamine Precursors
Aromatic diamine precursors are typically synthesized through routes that involve the reduction of nitro groups or the amination of halogenated aromatic systems.
One of the most common and industrially relevant methods for synthesizing aromatic diamines is the catalytic reduction of their corresponding dinitro precursors. This process typically involves the use of hydrogen gas in the presence of a metal catalyst.
Catalysts and Conditions: Various transition metal catalysts are effective for this transformation, including palladium on carbon (Pd/C) acs.orgresearchgate.netrsc.orgmasterorganicchemistry.comacs.orgmdpi.comua.esijrar.org, platinum on carbon (Pt/C) masterorganicchemistry.comacs.orgmdpi.com, Raney nickel acs.orgmasterorganicchemistry.comnih.gov, and other metal catalysts like cobalt nih.govbenchchem.com. The reaction is usually carried out under hydrogen pressure, with temperatures and pressures optimized for specific substrates and catalysts. Solvents commonly employed include alcohols, water, or mixtures thereof rsc.orgbenchchem.com.
Reaction Mechanism: The reduction proceeds by stepwise hydrogenation of the nitro groups (-NO₂) to nitroso groups (-NO), then to hydroxylamine (B1172632) groups (-NHOH), and finally to amino groups (-NH₂) masterorganicchemistry.commdpi.com. Careful control of reaction conditions is crucial to prevent over-reduction or side reactions, such as the formation of azo or azoxy compounds acs.orggoogle.com.
Yields and Selectivity: Yields can be high, often exceeding 90%, depending on the catalyst, substrate, and reaction parameters rsc.orgua.esacs.org. For instance, the catalytic reduction of 3,4'-dinitrobiphenyl (B11954398) using Adams' catalyst (PtO₂) yielded the diamine in good yield acs.org. Similarly, the reduction of 2,2'-dinitrobiphenyl (B165474) with hydrazine (B178648) hydrate (B1144303) catalyzed by Pd/C can yield 2,2'-diaminobiphenyl researchgate.net.
Table 1: Catalytic Reduction of Dinitrobiphenyls – Representative Conditions
| Dinitro Biphenyl (B1667301) Precursor | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Hydrogen Pressure (bar) | Typical Yield (%) | References |
| 2,2'-Dinitrobiphenyl | Pd/C | H₂ | Ethanol | Ambient to Reflux | Varies | High | researchgate.netrsc.org |
| 3,4'-Dinitrobiphenyl | Adams' catalyst (PtO₂) | H₂ | Not specified | Not specified | Not specified | Good | acs.org |
| Dinitro Biphenyls (general) | Pd/C | H₂ / Ammonium formate | Ethanol | Room Temp to Reflux | Not specified | Improved yields | google.com |
| Dinitro Biphenyls (general) | Raney Ni | H₂ | Not specified | Not specified | Not specified | High | masterorganicchemistry.comnih.gov |
Beyond the direct reduction of dinitrobiphenyls, several advanced synthetic strategies are employed for the preparation of biphenyl diamine derivatives, offering alternative routes or improved selectivity.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for constructing biphenyl scaffolds ua.eswikipedia.orgrsc.orggoogle.comuio.no. These reactions can be used to couple aryl halides or triflates with arylboronic acids, or to introduce amine functionalities via Buchwald-Hartwig amination wikipedia.orgbristol.ac.ukwikipedia.orgorganic-chemistry.org. For example, Suzuki-Miyaura coupling can be used to synthesize 2-aminobiphenyls and 2,2'-diaminobiphenyls from 2-nitrophenylboronic acids, followed by reduction of the nitro group uio.no. Buchwald-Hartwig amination is particularly useful for forming C-N bonds and has been applied to synthesize triarylamines, including N,N,N′,N′-tetraaryl-1,1′-biphenyl-4,4′-diamines (TPDs) wikipedia.orgrsc.org.
Nucleophilic Aromatic Substitution (SNAr): This method can be employed to form ether linkages in biphenyl systems, which can then be functionalized. For instance, the synthesis of 3,4'-diaminodiphenyl ether involves the condensation of 3-aminophenol (B1664112) with 4-chloronitrobenzene followed by reduction of the nitro group google.com.
Benzidine (B372746) Rearrangement: While historically significant for producing benzidine (4,4'-diaminobiphenyl), this rearrangement of hydrazobenzene (B1673438) derivatives under acidic conditions can also be a route to substituted diaminobiphenyls jst.go.jpbeilstein-journals.org.
Other Methods: Other approaches include the synthesis of diaminobiphenyls via oxidative coupling of aniline (B41778) derivatives, though less common industrially benchchem.com. Direct nitration and sulfonation of biphenyls can also be used, but controlling regioselectivity is a significant challenge benchchem.com.
Specific Synthesis Considerations for 3,4'-Diaminobiphenyl
The synthesis of specific isomers like this compound requires careful control over regioselectivity.
Reduction of 3,4'-Dinitrobiphenyl: The most direct route to this compound involves the reduction of 3,4'-dinitrobiphenyl. This precursor can be synthesized through various nitration strategies of biphenyl or its derivatives. Once 3,4'-dinitrobiphenyl is obtained, its catalytic reduction using catalysts like Adams' catalyst (PtO₂) under hydrogen pressure is an effective method to yield this compound acs.org. Research has shown that catalytic reduction of 3,4'-dinitrobiphenyl with Adams' catalyst yielded 20.7 g of the diamine from 30 g of the dinitro compound acs.org.
Table 2: Synthesis of this compound
| Precursor | Method | Catalyst/Reagents | Conditions | Yield | References |
| 3,4'-Dinitrobiphenyl | Catalytic Reduction | Adams' catalyst (PtO₂) | Hydrogenation | Good | acs.org |
| 3,4'-Dinitrobiphenyl | Catalytic Reduction (Pd/C) | Pd/C, Hydrazine hydrate | Reflux | Not specified | researchgate.net |
| 3,4'-Dinitrobiphenyl | Catalytic Reduction (general nitro reduction) | Fe/acid, Sn/acid, Zn/acid, H₂/Pd, H₂/Pt, H₂/Ni | Various | High | masterorganicchemistry.comacs.org |
Challenges in Isomer Synthesis: Obtaining specific isomers of diaminobiphenyls can be challenging due to the potential for forming mixtures of positional isomers during nitration or other functionalization steps. Advanced synthetic strategies, such as directed synthesis or regioselective coupling reactions, are often necessary to achieve high purity of the desired isomer. For example, while general methods for nitro group reduction are well-established, the synthesis of the required dinitro precursor with the correct substitution pattern is the initial challenge for specific isomers like this compound.
Reactivity and Derivatization Studies of 3,4 Diaminobiphenyl
Investigations into the Skraup Reaction of 3,4'-Diaminobiphenylacs.org
The Skraup reaction is a well-established synthetic method for producing quinolines and their derivatives. This reaction typically involves heating an aromatic amine with glycerol (B35011) in the presence of a strong acid, such as sulfuric acid, and an oxidizing agent, commonly nitrobenzene (B124822) youtube.comiipseries.orgnrochemistry.comwikipedia.orgjptcp.com. The process begins with the acid-catalyzed dehydration of glycerol to form acrolein, which then undergoes a series of reactions with the aromatic amine, including Michael addition, cyclization, and oxidation, to yield the quinoline (B57606) ring system youtube.comiipseries.orgnrochemistry.comresearchgate.net.
Mechanistic Elucidation of Biquinoline Formationacs.org
When 3,4'-diaminobiphenyl is subjected to the conditions of the Skraup reaction, both amino groups can participate in the cyclization process. Specifically, research has shown that the reaction of this compound under Skraup conditions leads to the formation of 6,7'-Biquinoline acs.org. This outcome suggests a sequential or simultaneous reaction of each amino group with acrolein (or its precursor), followed by cyclization and aromatization, resulting in a fused biquinoline structure. The specific regiochemistry of the biquinoline formed is dictated by the relative positions of the amino groups on the biphenyl (B1667301) backbone.
Synthetic Utility in Heterocyclic Compound Synthesis
The Skraup reaction provides a direct synthetic pathway to complex polycyclic aromatic nitrogen heterocycles. For this compound, this reaction is instrumental in synthesizing 6,7'-Biquinoline acs.org. This demonstrates the utility of the Skraup reaction in constructing intricate heterocyclic frameworks from diamine precursors, offering a route to molecules with potential applications in materials science and medicinal chemistry, where such scaffolds are often of interest.
Schiff Base Formation and Related Condensation Reactions with Diaminobiphenylsnih.gov,atlantis-press.com,scirp.org,koreascience.kr,researchgate.net
Aromatic diamines, including those based on the biphenyl structure, are frequently employed as precursors for the synthesis of Schiff bases (imines). These compounds are formed through the condensation reaction between the amine groups and aldehydes or ketones, with the elimination of water atlantis-press.commasterorganicchemistry.comwikipedia.orgorganic-chemistry.org.
Design and Synthesis of Imine Derivatives
The synthesis of Schiff bases from aromatic diamines typically involves reacting the diamine with two equivalents of a suitable aldehyde or ketone, often in an alcoholic solvent and sometimes in the presence of an acid catalyst to facilitate the reaction atlantis-press.commasterorganicchemistry.comwikipedia.orgorganic-chemistry.org. While many studies utilize the 4,4'-diaminobiphenyl isomer, the general synthetic strategy is applicable to this compound. For instance, condensation with aldehydes such as salicylaldehyde (B1680747) or other substituted benzaldehydes can yield tetradentate Schiff base ligands, where each amino group forms an imine linkage. The structure of the resulting imine derivative is directly dependent on the specific carbonyl compound chosen for the reaction.
Table 3.2.1: General Schiff Base Formation with Aromatic Diamines
| Reactant 1 (Diamine) | Reactant 2 (Aldehyde/Ketone) | Typical Conditions | Product Type (General) | Citation(s) |
| Aromatic Diamine | Aldehyde/Ketone | Solvent (e.g., Ethanol), Acid Catalyst (optional) | Schiff Base (Imine) | atlantis-press.commasterorganicchemistry.comwikipedia.org |
| 4,4'-Diaminobiphenyl | Aromatic Aldehydes | Methanol, p-toluenesulfonic acid catalyst | Tetradentate Schiff base | atlantis-press.com |
| 4,4'-Diaminobiphenyl | 2-Hydroxybenzaldehyde | Ethanol | Tetradentate Schiff base | researchgate.net |
| 4,4'-Diaminobiphenyl | 2,4-Dihydroxybenzaldehyde | Ethanol | Tetradentate Schiff base | researchgate.net |
| 4,4'-Diaminobiphenyl | Isonitrosoacetophenone | Ethanol, K2CO3 (base) | Tetradentate Schiff base | tandfonline.comcapes.gov.br |
Polymerization Reactions of Diaminobiphenyl Monomersiipseries.org,acs.org,scilit.com,researchgate.net,tandfonline.com,researchgate.net,uva.es,rsc.org,scilit.com,nrochemistry.com
Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers, including polyimides and polyamides. These polymers are valued for their exceptional thermal stability, mechanical robustness, and chemical resistance, properties often attributed to the rigid aromatic structure of the diamine precursors.
However, the literature available from the provided search results predominantly details polymerization studies involving 4,4'-diaminobiphenyl (also known as benzidine) or substituted biphenyl diamines such as 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB) koreascience.kracs.orgscilit.comresearchgate.netresearchgate.netuva.es. These studies focus on the synthesis of polyimides and polyamides with tailored properties, such as high glass transition temperatures and enhanced thermal stability, which are influenced by the specific diamine monomer used koreascience.kracs.orgresearchgate.net. Other related diamines, like 2,2'-dicyano-4,4'-diaminobiphenyl (DCB) polymer.or.krpolymer.or.kr, have also been investigated for polymerization.
Based on the available search results, there is a lack of specific research detailing the polymerization reactions and the resulting polymer properties of this compound. Consequently, a comprehensive discussion or data table regarding the polymerization of this specific isomer cannot be provided from the current literature.
Compound List:
this compound
Glycerol
Sulfuric acid
Nitrobenzene
Acrolein
Quinoline
6,7'-Biquinoline
Aldehydes
Ketones
Primary amines
Salicylaldehyde
2-Hydroxybenzaldehyde
2,4-Dihydroxybenzaldehyde
Isonitrosoacetophenone
Cobalt(II) (Co(II))
Copper(II) (Cu(II))
Cadmium(II) (Cd(II))
Platinum(II) (Pt(II))
Chromium(III) (Cr(III))
Iron(II) (Fe(II))
Nickel(II) (Ni(II))
Zinc(II) (Zn(II))
Schiff base ligands
Imine derivatives
Polyimides
Polyamides
4,4'-Diaminobiphenyl (Benzidine)
2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB)
2,2'-dicyano-4,4'-diaminobiphenyl (DCB)
3,3'-diaminobenzidine (B165653)
p-toluenesulfonic acid
Computational and Theoretical Analyses of Diaminobiphenyl Systems
Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a quantum mechanical modeling method that uses the electron density to determine the properties of a system, offering a balance between computational cost and accuracy. wikipedia.orgscispace.com For molecules like 3,4'-Diaminobiphenyl, DFT is instrumental in elucidating its electronic characteristics and predicting its reactivity.
DFT calculations are frequently used to determine key quantum chemical parameters that describe a molecule's reactivity. mdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.
Other reactivity descriptors derived from DFT include:
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -E(HOMO). researchgate.net
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -E(LUMO). researchgate.net
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η ≈ (I - A) / 2. researchgate.net
Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as χ ≈ (I + A) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electronic charge from the environment, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). mdpi.comresearchgate.net
Studies on related Schiff bases derived from 4,4'-diaminobiphenyl have demonstrated the utility of these DFT-calculated parameters in correlating theoretical predictions with experimental observations, such as corrosion inhibition efficiency. researchgate.net The local selectivity and reactivity of a molecule can be further analyzed using Fukui functions, which identify the most likely sites for nucleophilic and electrophilic attacks. researchgate.net For this compound, the nitrogen atoms of the amino groups and specific carbon atoms on the phenyl rings would be key sites of interest for such analysis. The molecular electrostatic potential (MEP) surface is another valuable DFT output, providing a visual representation of the charge distribution and highlighting electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions of the molecule. orientjchem.org
| Parameter | Symbol | Formula | Significance |
| Highest Occupied Molecular Orbital Energy | E(HOMO) | - | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | - | Electron-accepting ability |
| Energy Gap | ΔE | E(LUMO) - E(HOMO) | Chemical reactivity and stability researchgate.net |
| Ionization Potential | I | I ≈ -E(HOMO) | Energy to remove an electron researchgate.net |
| Electron Affinity | A | A ≈ -E(LUMO) | Energy released upon gaining an electron researchgate.net |
| Chemical Hardness | η | η ≈ (I - A) / 2 | Resistance to deformation of electron cloud researchgate.net |
| Electrophilicity Index | ω | ω = μ² / (2η) | Propensity to accept electrons researchgate.net |
Molecular Dynamics and Quantum Mechanical Simulations of Diamine Derivatives
While DFT provides a static picture of a molecule's ground state, molecular dynamics (MD) and quantum mechanical (QM) simulations offer insights into its dynamic behavior over time. mdpi.comrsc.org These techniques are essential for understanding how molecules like this compound behave in realistic environments, such as in solution or as part of a larger assembly like a polymer.
Molecular Dynamics (MD) simulations use classical mechanics to model the movements of atoms and molecules. scielo.br By solving Newton's equations of motion for a system of interacting particles, MD can simulate the trajectory of a molecule, revealing its flexibility, conformational changes, and interactions with surrounding molecules (e.g., solvent or other solutes). scielo.brnih.gov For a diaminobiphenyl derivative, MD simulations can be used to:
Study the stability of different conformations in various solvents. mdpi.com
Investigate the dynamics of the torsional rotation between the phenyl rings.
Analyze the formation and lifetime of intermolecular hydrogen bonds with solvent molecules.
Simulate the interaction of the diamine with other species, such as metal ions or biological macromolecules, to understand binding stability. nih.govnih.gov
Quantum Mechanical (QM) simulations , often in the form of ab initio molecular dynamics (AIMD), go a step further by calculating the forces on the atoms "on-the-fly" using quantum mechanics. rsc.orgcreative-quantum.eu While computationally much more expensive than classical MD, AIMD provides a more accurate description of chemical processes, especially those involving the breaking and forming of chemical bonds or significant changes in electronic structure. arxiv.org For complex systems, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed. In this approach, the most critical part of the system (e.g., the diaminobiphenyl molecule and its immediate interacting partners) is treated with QM, while the larger environment (e.g., the bulk solvent) is treated with classical MM force fields. This allows for a tractable yet accurate simulation of chemical events in a complex environment. uio.no
For derivatives of diaminobiphenyls, these simulations are critical for designing new materials, such as polymers, where the orientation and interaction between monomer units dictate the bulk properties of the material. They can also provide a molecular-level understanding of processes like ion aggregation and chirality transfer in solution. mdpi.com
Advanced Applications and Research Domains of Diaminobiphenyls in Materials Science
Design of Organic Electronic Materials with Diamine Building Blocks
The inherent electronic properties of the biphenyl (B1667301) moiety, combined with the ability of amine groups to participate in polymerization or conjugation, make diaminobiphenyls attractive components for organic electronic materials. While specific research detailing 3,4'-diaminobiphenyl's direct use in organic electronics is not extensively covered in the provided snippets, the broader class of diaminobiphenyls, such as 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl, has been utilized in the synthesis of high-performance polyimides. acs.org These polyimides exhibit desirable thermal and mechanical stability, crucial for applications in advanced materials and potentially in microelectronics. scilit.com The biphenyl core provides a rigid, π-conjugated system, which is fundamental for charge transport in organic semiconductors. The amine functionalities can be readily modified or polymerized to create extended conjugated polymers or small molecules for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). rsc.orgwepub.orgtcichemicals.com The strategic placement of amine groups allows for tuning of electronic band gaps and charge carrier mobilities, enabling the design of materials with specific optoelectronic characteristics.
Supramolecular Architectures and Self-Assembly Processes
The ability of diaminobiphenyls to engage in non-covalent interactions makes them valuable components in the construction of supramolecular architectures and the study of self-assembly processes.
Molecular Recognition and Host-Guest Interactions
Diaminobiphenyls have been investigated for their capacity to participate in molecular recognition through host-guest interactions, particularly with macrocyclic hosts like cyclodextrins. Research has shown that compounds such as 4,4'-diaminobiphenyl can form inclusion complexes with cyclodextrins, including β-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD). researchgate.net These interactions are driven by a combination of forces, including hydrogen bonding and charge attraction, leading to the formation of stable supramolecular assemblies. researchgate.netmdpi.com The inclusion of guest molecules within the host's cavity is a dynamic equilibrium, allowing for potential applications in sensing, controlled release, and molecular encapsulation. While specific quantitative data for this compound's association constants with cyclodextrins were not detailed in the provided snippets, the general principle highlights the potential of diaminobiphenyls to act as guests in recognition events. researchgate.netescholarship.orgrsc.org
Controlled Assembly of Polymeric and Oligomeric Structures
The bifunctional nature of diaminobiphenyls positions them as potential monomers or building blocks for the controlled assembly of polymeric and oligomeric structures. The amine groups can participate in polymerization reactions or self-assembly driven by hydrogen bonding, π-π stacking, and van der Waals forces. Studies on related biphenyldiimides (BPDIs) have demonstrated their self-assembly into well-defined 1D supramolecular polymers, where the amino acid side chains play a critical role in stabilizing these assemblies. researchgate.net The ability to control supramolecular assembly, as seen with block copolymers, can lead to the formation of complex nanostructures with tunable properties for applications such as drug delivery. nih.gov Although direct examples of this compound being used to form such controlled polymeric structures were not explicitly detailed, its structural characteristics suggest its suitability for creating ordered assemblies through polymerization or supramolecular templating. researchgate.netrsc.org
Catalysis and Ligand Development from Diaminobiphenyl Scaffolds
Diaminobiphenyl scaffolds are instrumental in the design of ligands for various catalytic applications, particularly in metal-mediated transformations.
Ligand Design for Metal-Mediated Catalysis
The diaminobiphenyl framework serves as a robust platform for developing sophisticated ligands for transition metal catalysis. Chiral bis-amido phosphite (B83602) ligands incorporating a diaminobiphenyl unit have been synthesized, demonstrating their utility in asymmetric catalysis. researchgate.net These ligands, by virtue of the diaminobiphenyl core and appended chiral groups, can impart specific steric and electronic environments around a metal center, influencing catalytic activity and selectivity. For instance, ligands derived from diaminobiphenyl units have been employed in palladium-catalyzed reactions, such as asymmetric allylic substitution and oxidative spriolactonization. researchgate.net The design of such ligands is crucial for achieving high enantioselectivity and efficiency in various synthetic transformations, including cross-coupling reactions and C–H functionalization. tcichemicals.comnih.govnih.gov The rigid biphenyl backbone can provide a well-defined coordination geometry, which is essential for directing catalytic pathways and enhancing catalyst stability.
Table 1: Catalytic Performance of Diaminobiphenyl-Derived Ligands in Oxidative Spirolactonization
| Ligand Type (Diaminobiphenyl Unit) | Reaction Type | Substrate Example | Yield (up to) | Enantiomeric Ratio (er, up to) |
| Chiral Bis-Amido Phosphite (L1/L2) | Oxidative Spirolactonization | 3-(1-hydroxynaphthalen-2-yl)propanoic acid | 77% | 80:20 |
Note: Ligands L1 and L2 incorporate a diaminobiphenyl unit and chiral alkoxy groups derived from (–)-menthol or 3-acetoxy deoxycholic methyl ester. The data presented reflects the performance in the specified reaction.
Photocatalytic System Development
While direct applications of this compound in photocatalysis are not extensively detailed in the provided literature snippets, the broader field of photocatalysis frequently utilizes organic molecules and semiconductor materials. wikipedia.orgmdpi.comresearchgate.netnih.gov Organic dyes and transition-metal complexes are recognized as effective photoredox catalysts. wikipedia.org The amine functionalities present in diaminobiphenyls could be chemically modified to create organic dyes or integrated into larger molecular frameworks designed for photocatalytic activity, such as water splitting or pollutant degradation. mdpi.comnih.gov The development of novel materials with tailored electronic properties for efficient light absorption and charge separation remains a key objective in photocatalysis research. mdpi.com
Compound List:
this compound
4,4'-Diaminobiphenyl
2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl
β-cyclodextrin (β-CD)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
Chiral Bis-Amido Phosphite Ligands (L1/L2)
Advanced Characterization Methodologies in Diaminobiphenyl Research
Spectroscopic Techniques for Investigating Molecular Structure and Dynamics
Spectroscopic methods provide invaluable insights into the molecular structure, functional groups, and electronic properties of 3,4'-Diaminobiphenyl. These techniques are fundamental for confirming its identity and understanding its behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed structure of this compound. ¹H NMR reveals the different types of protons and their environments through characteristic chemical shifts and splitting patterns, providing information about the connectivity of atoms. ¹³C NMR complements this by identifying the distinct carbon environments within the biphenyl (B1667301) framework and the carbons directly bonded to the amino groups. Research often involves analyzing the specific chemical shifts of the aromatic protons and carbons, as well as the protons of the amino groups, to confirm the 3,4'-isomer's unique structural signature nih.govchemmethod.comscirp.orglibretexts.orgazooptics.com.
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the presence of key functional groups. For this compound, characteristic absorption bands are expected for the N-H stretching vibrations of the primary amino groups, typically appearing in the region of 3300-3500 cm⁻¹ nobraintoosmall.co.nz. Bands corresponding to C-N stretching and aromatic C-H and C=C vibrations further confirm the molecule's structure chemmethod.comscirp.orgnobraintoosmall.co.nznist.gov. The absence or presence of specific peaks can also indicate the purity of the sample.
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. Techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with mass analyzers can provide the molecular ion peak, confirming the molecular formula. Fragmentation patterns observed in MS spectra can also offer structural information, aiding in the identification of the compound and its potential impurities nih.govscirp.orgcore.ac.uk. LC-MS/MS, combining liquid chromatography with mass spectrometry, is particularly powerful for identifying and quantifying trace impurities, including isomeric contaminants asianpubs.org.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily related to the conjugated π-electron system of the biphenyl core and the influence of the amino substituents. The absorption maxima (λmax) observed in the UV-Vis spectrum can provide information about the extent of conjugation and the electronic properties of this compound. Studies often report absorption bands in the UV region, characteristic of aromatic systems photochemcad.comresearchgate.netresearchgate.netmsu.edu.
Raman Spectroscopy: Raman spectroscopy offers complementary vibrational information to IR spectroscopy. It is sensitive to molecular vibrations, including those of aromatic rings and C-N bonds. While specific research findings for this compound using Raman spectroscopy are less detailed in the provided search results, Raman is generally applied for material characterization, identifying functional groups, and assessing purity and structural integrity in various chemical compounds horiba.combruker.comspectroscopyonline.commdpi.com.
Chromatographic and Separative Techniques for Purity and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound, separating it from synthesis byproducts, isomers, or degradation products, and quantifying its presence in complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for purity analysis. Reversed-phase HPLC, often utilizing C18 columns, is commonly employed for separating aromatic amines like this compound. The mobile phase composition (e.g., acetonitrile/water mixtures with acid modifiers) and detection wavelength (e.g., UV detection around 250 nm) are optimized for effective separation and quantification asianpubs.orgresearchgate.netresearchgate.netscielo.brunige.chmdpi.com. HPLC methods are critical for identifying and quantifying impurities, including positional isomers such as 4,4'-diaminobiphenyl or 3,3'-diaminobiphenyl, which may arise during synthesis asianpubs.org. LC-MS/MS is frequently used in conjunction with HPLC to provide definitive identification of separated components nih.govasianpubs.org.
Gas Chromatography (GC): GC, often coupled with Mass Spectrometry (GC-MS), can also be used for the analysis of this compound, particularly if it can be derivatized to enhance its volatility and thermal stability. GC-MS is a powerful tool for identifying and quantifying volatile organic compounds and their impurities core.ac.ukspectrabase.comepa.govnih.govmdpi.comrsc.orguva.nl. The method's sensitivity and specificity make it suitable for analyzing complex matrices.
Thin-Layer Chromatography (TLC): While not as quantitative as HPLC or GC, TLC can serve as a rapid, qualitative method for monitoring reaction progress and providing an initial assessment of sample purity by separating components based on their differential partitioning between a stationary phase and a mobile phase.
Future Research Directions and Interdisciplinary Prospects
Novel Synthetic Routes and Sustainable Methodologies
While classical methods for the synthesis of diaminobiphenyls exist, future research should focus on the development of novel, more sustainable, and efficient synthetic strategies for 3,4'-Diaminobiphenyl. Modern organometallic catalysis offers a fertile ground for such advancements.
Transition metal-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, are particularly promising. squarespace.comudel.edu Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, could be adapted for the synthesis of the biphenyl (B1667301) backbone of this compound. nih.govmit.edu Similarly, copper-catalyzed and nickel-catalyzed cross-coupling reactions are emerging as powerful tools for the formation of C-N bonds and could be explored for the direct amination of a pre-formed biphenyl scaffold. chemrxiv.orgbeilstein-journals.orgescholarship.orgorganic-chemistry.orgnih.gov
A key challenge in the synthesis of this compound is the regioselective introduction of the amino groups. Future synthetic strategies should aim to address this challenge by employing directing groups or by leveraging the inherent electronic properties of the starting materials to favor the desired substitution pattern.
Furthermore, the principles of green chemistry should be at the forefront of any new synthetic design. This includes the use of non-toxic and renewable starting materials, the reduction of waste through atom-economical reactions, and the use of environmentally benign solvents and catalysts. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would also contribute to a more sustainable production process.
| Catalyst System | Coupling Reaction | Potential Advantages | Key Research Focus |
|---|---|---|---|
| Palladium-based catalysts | Suzuki-Miyaura, Buchwald-Hartwig | High efficiency and functional group tolerance | Development of ligands for regioselective coupling |
| Copper-based catalysts | Ullmann condensation | Cost-effective and readily available | Optimization of reaction conditions for unsymmetrical products |
| Nickel-based catalysts | Cross-electrophile coupling | Activation of less reactive starting materials | Exploring novel reaction pathways for C-N bond formation |
Exploration of Underexplored Reactivity Profiles of this compound
The reactivity of this compound is largely dictated by the two primary amino groups. While these groups are known to undergo standard reactions such as acylation, alkylation, and diazotization, a vast area of its reactivity remains underexplored.
A particularly promising area of future research is the regioselective functionalization of the biphenyl core through C-H activation. yale.eduyoutube.comorganic-chemistry.orgnih.gov By employing appropriate directing groups, it may be possible to selectively functionalize the positions ortho to the amino groups, leading to the synthesis of novel derivatives with unique electronic and steric properties. nih.govmdpi.comrsc.orgnih.govresearchgate.net The development of catalytic systems that can differentiate between the various C-H bonds of the biphenyl scaffold would open up new avenues for the synthesis of complex molecules.
Another area of interest is the selective derivatization of one of the two amino groups. nih.gov Due to the electronic asymmetry of the molecule, the two amino groups are expected to have slightly different reactivities. Exploiting this difference could allow for the synthesis of dissymmetric derivatives, which could have interesting applications in materials science and medicinal chemistry.
Furthermore, the investigation of the coordination chemistry of this compound with various metal centers could lead to the discovery of new catalysts or functional materials. The two amino groups can act as a bidentate ligand, and the resulting metal complexes could exhibit interesting catalytic or photophysical properties.
| Reaction Type | Potential Reagents/Catalysts | Expected Outcome | Potential Applications |
|---|---|---|---|
| Directed C-H Arylation | Palladium catalysts with directing groups | Selective functionalization at positions ortho to the amino groups | Synthesis of novel ligands and functional materials |
| Monoselective N-Acylation | Sterically hindered acylating agents | Formation of mono-acylated derivatives | Pharmaceutical intermediates, polymer precursors |
| Asymmetric Catalysis | Chiral catalysts for reactions involving the amino groups | Synthesis of enantiomerically pure derivatives | Chiral ligands, asymmetric synthesis |
Integration into Emerging Fields of Nanoscience and Advanced Functional Materials
The unique structure of this compound makes it an attractive building block for the construction of advanced functional materials and for applications in nanoscience.
In the field of polymer chemistry, this compound can be used as a monomer for the synthesis of high-performance polymers such as polyimides and polyamides. acs.orgacs.orgntu.edu.twntu.edu.twrsc.org The unsymmetrical nature of the monomer could lead to polymers with unique morphologies and properties compared to those derived from symmetrical diamines. These polymers could find applications in areas such as flexible electronics, gas separation membranes, and high-temperature adhesives.
Furthermore, this compound can be used to functionalize nanomaterials such as graphene and carbon nanotubes. frontiersin.orgnih.govresearchgate.netresearchgate.net The amino groups can react with functional groups on the surface of these materials, allowing for their dispersion in various solvents and for the tuning of their electronic properties. Such functionalized nanomaterials could be used in composites, sensors, and electronic devices. Aromatic diamines have been shown to improve the mechanical properties of epoxy composites more effectively than aliphatic diamines, potentially due to pi-pi stacking interactions between the aromatic rings of the diamine and the graphene oxide. researchgate.net
The diamine functionality also makes this compound a candidate as a curing agent for epoxy resins. google.comnih.govthreebond.co.jpdelamine.com The reactivity of the amino groups with the epoxy groups leads to the formation of a cross-linked polymer network with high thermal and chemical stability. The unsymmetrical structure of the diamine may influence the curing kinetics and the final properties of the epoxy resin.
Another exciting prospect is the use of this compound in the synthesis of porous organic polymers (POPs). rsc.orgmdpi.comresearchgate.netrsc.orgnih.gov These materials are characterized by their high surface area and tunable porosity, making them suitable for applications in gas storage and separation, catalysis, and sensing. The rigid and angular structure of this compound could lead to the formation of POPs with unique pore architectures.
| Field | Application | Anticipated Advantage of this compound |
|---|---|---|
| Polymer Science | Monomer for polyimides and polyamides | Potential for amorphous polymers with improved processability |
| Nanoscience | Functionalization of graphene and carbon nanotubes | Enhanced dispersion and tuning of electronic properties |
| Materials Engineering | Epoxy resin curing agent | Modification of curing kinetics and final material properties |
| Porous Materials | Building block for porous organic polymers | Creation of unique pore structures for specific applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
